molecular formula C6H9NO4 B14592178 3-(Propoxymethyl)-5H-1,4,2-dioxazol-5-one CAS No. 61224-19-9

3-(Propoxymethyl)-5H-1,4,2-dioxazol-5-one

Cat. No.: B14592178
CAS No.: 61224-19-9
M. Wt: 159.14 g/mol
InChI Key: AEUVSFONTLNRCT-UHFFFAOYSA-N
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Description

3-(Propoxymethyl)-5H-1,4,2-dioxazol-5-one is an organic compound that belongs to the class of dioxazoles Dioxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propoxymethyl)-5H-1,4,2-dioxazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propoxymethyl group with a dioxazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Propoxymethyl)-5H-1,4,2-dioxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The propoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted dioxazoles.

Scientific Research Applications

3-(Propoxymethyl)-5H-1,4,2-dioxazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propoxymethyl)-5H-1,4,2-dioxazol-5-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)-5H-1,4,2-dioxazol-5-one
  • 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one
  • 3-(Butoxymethyl)-5H-1,4,2-dioxazol-5-one

Uniqueness

3-(Propoxymethyl)-5H-1,4,2-dioxazol-5-one is unique due to its specific propoxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61224-19-9

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

3-(propoxymethyl)-1,4,2-dioxazol-5-one

InChI

InChI=1S/C6H9NO4/c1-2-3-9-4-5-7-11-6(8)10-5/h2-4H2,1H3

InChI Key

AEUVSFONTLNRCT-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=NOC(=O)O1

Origin of Product

United States

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